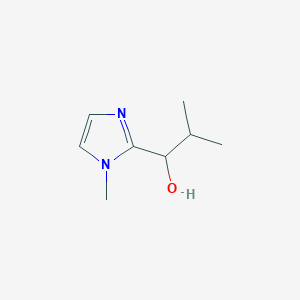

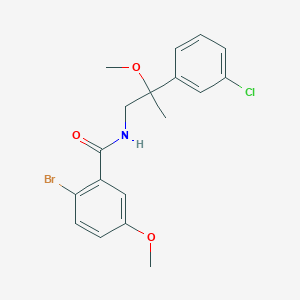

![molecular formula C21H20F3NO5 B2497448 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamid CAS No. 1421507-67-6](/img/structure/B2497448.png)

3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules like "3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide" often involves multi-step synthetic routes, including cross-coupling reactions, functional group transformations, and the introduction of specific functional groups such as trifluoromethyl and methoxy groups. Research in this area highlights the use of electrochemical and ferromagnetic couplings for the formation of phenoxyl radicals as a key step in synthesizing structurally related compounds (Nishide et al., 2001).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, revealing propeller-like arrangements and dihedral angles indicative of their three-dimensional conformation. Studies involving similar compounds have shown the importance of structural features like the trimethoxy and trifluoromethyl groups in determining molecular geometry and electronic properties (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of "3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide" and related molecules involves interactions with nucleophiles and electrophiles, influenced by the presence of electron-donating and withdrawing groups. The trifluoromethyl group, in particular, can impact the molecule's reactivity towards oxidation and reduction processes. Research on analogous compounds has explored their electrochemical oxidation to generate radical species, demonstrating the compound's reactivity and potential for further chemical transformations (Nishide et al., 2001).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting points, and crystallinity, are influenced by their molecular structure. The presence of functional groups like trimethoxy and trifluoromethyl affects the compound's solubility in organic solvents and its phase behavior. Studies on related molecules have highlighted their solubility in polar organic solvents and their thermal stability, indicating the significance of molecular design in determining physical properties (Bera et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical agents, are crucial for understanding the compound's behavior in different environments. The electronic structure, determined by functional groups like trimethoxy and trifluoromethyl, plays a vital role in its chemical behavior, affecting its interaction with biological targets and its stability under different conditions. Research on compounds with similar structures has provided insights into their reactivity patterns, offering a basis for predicting the behavior of "3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide" (Facchin et al., 2002).

Wissenschaftliche Forschungsanwendungen

- Studien: Eine Studie von zeigte die Synthese und Antikrebsaktivität einer verwandten Verbindung, N-(Prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamid.

- Anwendung: Aktiv atmende Zellen wandeln MTT in ein unlösliches violettes Formazan um, das durch optische Dichte quantifiziert werden kann .

Anticancer-Aktivität

Zellviabilitätsassays

Seltene und einzigartige chemische Sammlung

Wirkmechanismus

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds generally work by interacting with their targets and causing changes that lead to their bioactivity effects . For instance, in the case of tubulin, these compounds inhibit its polymerization, disrupting the formation of microtubules and thus affecting cell division .

Biochemical Pathways

Given the targets mentioned above, it can be inferred that this compound likely affects pathways related to cell division (via tubulin), protein folding (via hsp90), oxidative stress response (via trxr), gene expression (via hlsd1), bone morphogenetic protein signaling (via alk2), drug efflux (via p-gp), and cell proliferation (via platelet-derived growth factor receptor β) .

Result of Action

Given its potential targets, it can be inferred that this compound may have effects such as disruption of cell division, modulation of protein folding, alteration of oxidative stress response, changes in gene expression, modulation of bone morphogenetic protein signaling, inhibition of drug efflux, and regulation of cell proliferation .

Biochemische Analyse

Biochemical Properties

The Trimethoxyphenyl (TMP) group, which is a part of the structure of 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

While specific cellular effects of 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide are not documented, derivatives of a similar compound, 3,4,5-trimethoxycinnamic acid (TMCA), have shown to ameliorate stress-induced anxiety in mice and rats . These derivatives restored stress-attenuated expression of tyrosine hydroxylase (TH) protein in the amygdala region of the brain .

Molecular Mechanism

Tmca derivatives have been found to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 .

Dosage Effects in Animal Models

Specific dosage effects of 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide in animal models are not documented. Tmca derivatives have shown to ameliorate stress-induced anxiety in mice and rats at a dosage of 10 mg kg −1 day −1 .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO5/c1-27-17-11-14(12-18(28-2)19(17)29-3)20(26)25-9-4-5-10-30-16-8-6-7-15(13-16)21(22,23)24/h6-8,11-13H,9-10H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVSGNDLVMEESD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

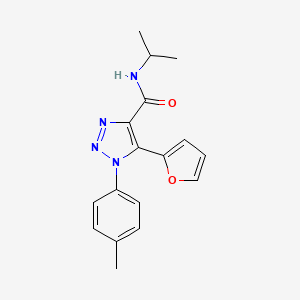

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)

![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)

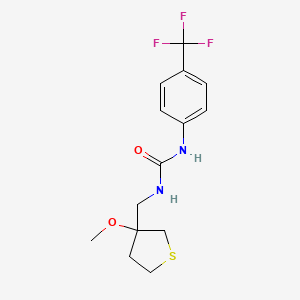

![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)

![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)

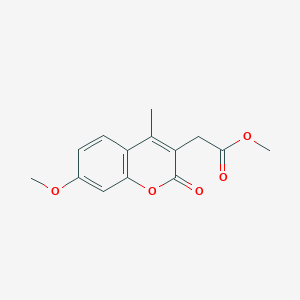

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)